molecular formula C13H16O4 B069641 4-(4-Ethoxy-4-oxobutyl)benzoic acid CAS No. 177736-21-9

4-(4-Ethoxy-4-oxobutyl)benzoic acid

Cat. No. B069641
M. Wt: 236.26 g/mol
InChI Key: NRXNZNNOATXJBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxy-4-oxobutyl)benzoic acid” would consist of a benzoic acid moiety with an ethoxy group attached to the fourth carbon of the benzene ring. The exact structure and properties would depend on the specific arrangement of these groups1.


Chemical Reactions
The chemical reactions that “4-(4-Ethoxy-4-oxobutyl)benzoic acid” might undergo would depend on the conditions and reagents present. As a carboxylic acid, it could participate in typical acid-base reactions, and the ethoxy group might undergo reactions typical of ethers1.


Scientific Research Applications

  • Crystalline Structures and Molecular Features :

    • Alkoxy-substituted benzoic acids, including variations with ethoxy groups, have been studied for their crystalline structures. These studies focus on understanding the molecular features that govern their crystalline architectures, including hydrogen bonding and van der Waals interactions (Raffo et al., 2014).
  • Supramolecular Liquid-Crystalline Networks :

    • Research has been conducted on creating supramolecular liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, including ethoxy benzoic acid derivatives (Kihara et al., 1996).
  • Columnar Mesophase Stabilization :

    • Certain ethoxy benzoic acid derivatives have been used to stabilize hexagonal columnar mesophases in supramolecular and macromolecular columns. This research is significant for understanding and manipulating the self-assembly properties of these compounds (Percec et al., 1995).
  • Bifunctional Reagents in Organic Synthesis :

    • Ethoxy benzoic acid derivatives have been investigated as bifunctional reagents in organic synthesis, particularly in reactions such as the Mitsunobu reaction (Muramoto et al., 2013).
  • Cardiotropic Properties :

    • Derivatives of ethoxy benzoic acid have been evaluated for their cardiotropic action, with studies focusing on their mechanism of action and potential as pharmaceuticals (Ivkin & Karpov, 2022).
  • Luminescent Properties of Lanthanide Complexes :

    • Research on benzoic acid derivatives, including ethoxy variants, has explored their use in enhancing the photoluminescence of lanthanide complexes (Sivakumar et al., 2010).

Safety And Hazards

The safety and hazards associated with “4-(4-Ethoxy-4-oxobutyl)benzoic acid” would depend on its exact properties and uses. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm3.


Future Directions

The future directions for research on “4-(4-Ethoxy-4-oxobutyl)benzoic acid” would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials, or in the study of organic chemistry4.


properties

IUPAC Name

4-(4-ethoxy-4-oxobutyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXNZNNOATXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-4-oxobutyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bramborg, T Linker - European Journal of Organic Chemistry, 2012 - Wiley Online Library
A strategy for the regioselective alkylation of arenes was developed, starting from commercially available and inexpensive terephthalic acid or naphthalene‐1,4‐dicarboxylic acid. The …

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